Enhanced Lipophilicity Over the 3‑Ethylphenyl Analog Dictates LogP‑Driven Assays
The target compound exhibits an ACD/LogP of 6.10, 1.3 units higher than the 4.80 XLogP3‑AA value reported for the 3‑ethylphenyl analog (CID 8523415), indicating substantially greater hydrophobicity [1]. This difference translates to an approximately 20‑fold higher predicted octanol‑water partition coefficient, which directly affects retention time in reverse‑phase chromatography, passive membrane permeability, and distribution in lipid‑rich compartments.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 6.10 |
| Comparator Or Baseline | Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: XLogP3‑AA = 4.80 |
| Quantified Difference | Δ LogP ≈ 1.3 (target more lipophilic) |
| Conditions | Computed values: ACD/Labs Percepta v14 (target) vs. PubChem XLogP3 3.0 (comparator) |
Why This Matters
The 1.3‑unit LogP gap mandates different solvent systems, chromatographic conditions, and permeability predictions; selecting the wrong analog would yield misleading ADME or assay‑development results.
- [1] PubChem. Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. CID 8523415. https://pubchem.ncbi.nlm.nih.gov/compound/8523415 (accessed 2024). View Source
